![molecular formula C12H15F3N2O4 B2854243 1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate CAS No. 142683-68-9](/img/structure/B2854243.png)
1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate is a useful research compound. Its molecular formula is C12H15F3N2O4 and its molecular weight is 308.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that benzyl ethers, a group to which this compound belongs, are often used as protecting groups in organic synthesis . They protect reactive hydroxyl groups from unwanted reactions during the synthesis process .
Mode of Action
The compound acts as a benzylating agent . It introduces a benzyl group into the molecule it reacts with, thereby protecting a reactive site in the molecule . This benzyl group can later be removed under specific conditions, allowing the protected site to participate in further reactions .
Biochemical Pathways
In general, the introduction of a benzyl group can prevent unwanted side reactions in a biochemical pathway by protecting reactive sites .
Result of Action
The primary result of the action of 1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate is the protection of reactive sites in a molecule, preventing them from undergoing unwanted reactions . This can be crucial in complex organic syntheses where selectivity and control over reaction sites are needed .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable and can be stored under inert atmosphere at room temperature . Its reactivity can be influenced by the presence of a base and the temperature of the reaction .
Properties
IUPAC Name |
amino-methyl-(2-oxo-2-phenylmethoxyethyl)azanium;2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.C2HF3O2/c1-12(11)7-10(13)14-8-9-5-3-2-4-6-9;3-2(4,5)1(6)7/h2-6H,7-8,11H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMYNZLJYBLSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](CC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[(2,3,4-trichlorophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2854160.png)
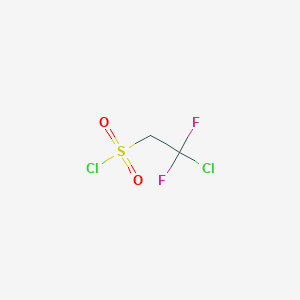
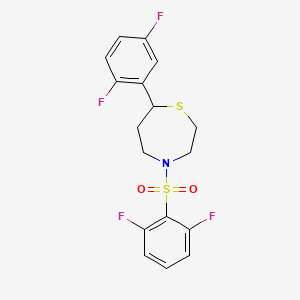
![(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2854166.png)
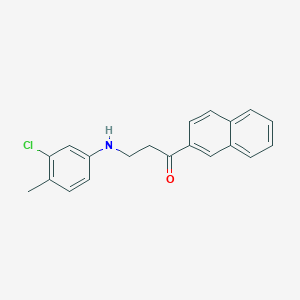
![3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
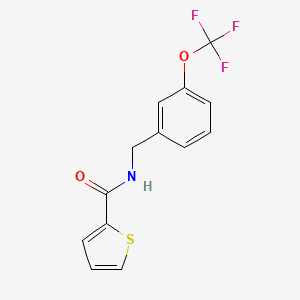
![Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2854172.png)
![9,9-Dimethyl-2,8-dioxadispiro[2.2.46.23]dodecane](/img/structure/B2854174.png)
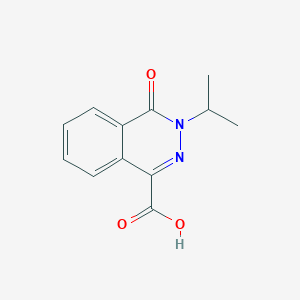
![2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2854178.png)
![5-(dimethylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2854180.png)
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2854181.png)

